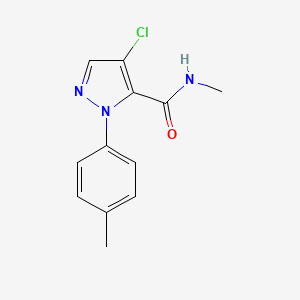
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, with the CAS number 318497-93-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 249.70 g/mol
- CAS Number : 318497-93-7
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acylating agents. The structural features of this compound include a pyrazole ring substituted with a chloro group and a methylphenyl moiety, which are critical for its biological activity.
Anticancer Properties
Research has demonstrated that compounds within the pyrazole family exhibit significant anticancer properties. A study highlighted that derivatives containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, several compounds showed IC50 values ranging from 2.43 to 14.65 µM against these cell lines, indicating substantial cytotoxic effects .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | Not specified |
| Compound 7d | MDA-MB-231 | 2.43 |
| Compound 10c | HepG2 | 4.98 |
The mechanisms through which these compounds exert their effects include inhibition of microtubule assembly and induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. For example, one study reported a compound with an IC50 value for COX-2 inhibition significantly lower than that of traditional anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Pyrazole Derivative A | 44.81 | >8 |
| Pyrazole Derivative B | 55.65 | >7 |
Case Studies and Research Findings
A notable case study involved the evaluation of multiple pyrazole derivatives against various cancer cell lines and inflammatory models. The findings indicated that specific substitutions on the pyrazole ring significantly enhance biological activity. For instance, the incorporation of nitro groups was correlated with increased antiproliferative effects .
Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions on the phenyl ring could optimize both anticancer and anti-inflammatory activities . These insights are crucial for guiding future drug design efforts.
特性
IUPAC Name |
4-chloro-N-methyl-2-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBGBDXUTAKEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














